2-Chlorophenyl propionate
Description
Properties
IUPAC Name |
(2-chlorophenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXKLRCRMYJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20323566 | |
| Record name | 2-chlorophenyl propionate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60202-89-3 | |
| Record name | Propanoic acid, 2-chlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60202-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 404315 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060202893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC404315 | |
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| Record name | 2-chlorophenyl propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20323566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-chlorophenyl ester | |
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Synthetic Methodologies and Strategies for 2 Chlorophenyl Propionate
Direct Esterification Protocols
Direct esterification, a cornerstone of organic synthesis, provides a straightforward route to 2-chlorophenyl propionate (B1217596). This method typically involves the reaction of an alcohol with a carboxylic acid or its derivative, leading to the formation of an ester and a byproduct, usually water. mdpi.com
Condensation of 2-Chlorophenol (B165306) with Propionic Acid Derivatives
The most common direct esterification method for producing 2-chlorophenyl propionate is the condensation reaction between 2-chlorophenol and a suitable propionic acid derivative. The selection of the propionic acid derivative, either propionic acid itself or a more reactive species like propionyl chloride, significantly influences the reaction conditions and outcomes.
When propionic acid is used, the reaction is a classic Fischer esterification. This equilibrium-controlled process involves the reaction of 2-chlorophenol with propionic acid, typically in the presence of a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by the phenol (B47542). cerritos.edu
Alternatively, for a more rapid and often irreversible reaction, propionyl chloride can be employed. In this case, the high reactivity of the acid chloride facilitates the reaction with 2-chlorophenol, often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. This method, known as the Schotten-Baumann reaction, generally proceeds under milder conditions and can lead to higher yields.
Optimization of Stoichiometric Ratios and Reaction Conditions
To maximize the yield of this compound and minimize side reactions, careful optimization of stoichiometric ratios and reaction conditions is crucial. In Fischer esterification, Le Chatelier's principle is often applied to drive the equilibrium towards the product side. cerritos.edu This can be achieved by using an excess of one of the reactants, typically the less expensive one, or by removing the water formed during the reaction through azeotropic distillation or the use of a dehydrating agent.
The choice of solvent, reaction temperature, and reaction time are also critical parameters. Non-polar solvents are often preferred for azeotropic water removal. The temperature is typically elevated to increase the reaction rate, but it must be controlled to prevent unwanted side reactions or degradation of the reactants and products.
Interactive Table: Optimization Parameters for Direct Esterification
| Parameter | Fischer Esterification (with Propionic Acid) | Schotten-Baumann Reaction (with Propionyl Chloride) |
|---|---|---|
| Stoichiometry | Excess of 2-chlorophenol or propionic acid | Near equimolar ratios, or slight excess of propionyl chloride |
| Catalyst/Reagent | Strong acid (e.g., H₂SO₄, p-TsOH) | Base (e.g., pyridine (B92270), triethylamine) |
| Solvent | Toluene, hexane (B92381) (for azeotropic water removal) | Dichloromethane, diethyl ether |
| Temperature | Reflux | Room temperature to gentle heating |
| Byproduct Removal | Azeotropic distillation of water | Neutralization of HCl with base |
Catalytic Synthesis Approaches
Catalysis plays a pivotal role in the synthesis of this compound, offering pathways that are more efficient and environmentally benign compared to stoichiometric methods. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants. This often leads to high activity and selectivity due to the good accessibility of the catalytic sites.
Mineral acids such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most common and traditional catalysts for Fischer esterification. mdpi.com The mechanism involves the protonation of the carbonyl oxygen of propionic acid by the mineral acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of 2-chlorophenol. mdpi.com A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and produces this compound.
The catalytic activity of these mineral acids is high; however, their use is associated with challenges such as corrosion, difficulty in separation from the reaction mixture, and the generation of acidic waste streams. mdpi.com
Lewis acids are electron pair acceptors and can also effectively catalyze esterification reactions. nih.gov They function by coordinating to the carbonyl oxygen of the carboxylic acid or its derivative, which, similar to protonation, increases the electrophilicity of the carbonyl carbon. nih.gov This activation facilitates the nucleophilic attack by the alcohol.
Common Lewis acids that can be employed for this purpose include metal halides such as aluminum chloride (AlCl₃), iron(III) chloride (FeCl₃), and zinc chloride (ZnCl₂). nih.gov The choice of the Lewis acid can influence the reaction rate and selectivity. A plausible mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of propionyl chloride, followed by nucleophilic attack from 2-chlorophenol. The subsequent elimination of the Lewis acid and a proton yields the final ester product.
The use of Lewis acids can sometimes offer advantages over Brønsted acids, such as milder reaction conditions and different selectivities. However, many traditional Lewis acids are sensitive to moisture and can be difficult to handle.
Interactive Table: Comparison of Homogeneous Catalysts
| Catalyst Type | Examples | Mechanism of Action | Advantages | Disadvantages |
|---|---|---|---|---|
| Mineral Acids | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen | High activity, low cost | Corrosive, difficult to separate, waste generation |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | Coordination to carbonyl oxygen | Milder conditions, potential for different selectivity | Moisture sensitive, separation challenges |
Heterogeneous Catalysis
Heterogeneous catalysis offers significant advantages in chemical synthesis, including simplified catalyst recovery and recycling, which often leads to more environmentally benign and economically viable processes. For the synthesis of this compound, solid acid catalysts and immobilized enzyme systems represent promising approaches.
Solid Acid Catalysts (e.g., Montmorillonite (B579905) Clays (B1170129), Heteropoly Acids)
Solid acid catalysts are a cornerstone of green chemistry, providing an alternative to corrosive and difficult-to-handle liquid acids. Montmorillonite clays and heteropoly acids (HPAs) are notable examples that have been explored for esterification reactions.
Montmorillonite Clays: These naturally occurring aluminosilicate (B74896) clays possess both Brønsted and Lewis acid sites, making them effective catalysts for a variety of organic transformations, including esterification. jocpr.com The esterification of phenols with carboxylic acids can be efficiently carried out by refluxing the reactants with a clay catalyst in a suitable solvent. ias.ac.in While specific studies on the synthesis of this compound using montmorillonite are not extensively detailed in publicly available research, the general applicability of these clays to ester synthesis suggests a viable pathway. The reaction would likely involve the direct esterification of 2-chlorophenol with propionic acid or its anhydride (B1165640) in the presence of an acid-activated montmorillonite clay.
Heteropoly Acids (HPAs): HPAs are complex proton acids that exhibit extremely high acidity and can function as efficient catalysts in both homogeneous and heterogeneous systems. tandfonline.com Their use in the synthesis of esters has been shown to be highly effective, often resulting in excellent yields. rsc.org For instance, the cesium salt of tungstophosphoric acid (Cs2.5H0.5PW12O40) has been successfully employed as a heterogeneous catalyst for the liquid-phase acetylation of various alcohols with acetic anhydride at room temperature, achieving good to excellent yields. rsc.org This suggests that a similar HPA-catalyzed system could be adapted for the propionylation of 2-chlorophenol.
Furthermore, the combination of heteropoly acids with microwave irradiation has been demonstrated to dramatically reduce reaction times for ester synthesis from hours to minutes, while still achieving high yields (≥98%). researchgate.net This synergy highlights the potential for developing highly efficient processes for the production of this compound.
A comparative look at the efficiency of different solid acid catalysts in esterification is presented in the table below, based on generalized findings in the field.
| Catalyst Type | Typical Reaction Conditions | General Yields | Key Advantages |
| Montmorillonite Clays | Reflux in organic solvent | Good to Excellent | Low cost, readily available, environmentally friendly |
| Heteropoly Acids | Room temperature to mild heating | Excellent | High acidity, high selectivity, reusable |
Immobilized Enzyme Systems
Enzymatic catalysis, particularly with the use of lipases, offers a highly selective and environmentally friendly route for ester synthesis. Immobilizing the enzyme on a solid support enhances its stability and allows for easy separation and reuse, making the process more cost-effective for industrial applications.
Lipases are known to catalyze the esterification and transesterification of a wide range of substrates. The synthesis of various fatty acid ethyl esters has been successfully demonstrated using immobilized lipases, with some systems showing enhanced activity under ultrasonic irradiation. nih.govmdpi.com For instance, lipases A and B from Candida antarctica immobilized on magnetic nanoparticles have been used for the synthesis of ethyl butyrate, achieving conversions of up to 99.2% and 97.5% respectively. nih.gov
While direct reports on the lipase-catalyzed synthesis of this compound are scarce, the broad substrate specificity of many lipases suggests this is a feasible approach. The reaction could proceed via direct esterification of 2-chlorophenol with propionic acid or through transesterification using a propionate ester like ethyl propionate. The use of ultrasound could potentially enhance the reaction rate and yield. redalyc.org
Phase Transfer Catalysis (PTC)
Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. This methodology is particularly well-suited for the synthesis of esters from phenols. researchgate.net
The general principle involves the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, to transport a reactant from the aqueous phase (e.g., the phenoxide ion) into the organic phase where it can react with the organic-soluble reactant (e.g., an acyl chloride). mdpi.com
Liquid-Liquid PTC Systems
In a liquid-liquid PTC system, the reaction between an aqueous solution of the deprotonated phenol and an organic solution of the acylating agent is facilitated by the catalyst. The esterification of phenols with aliphatic acid chlorides has been shown to proceed with good to quantitative yields in a basic bi-phasic aqueous-organic medium. researchgate.net This method allows for the easy separation of the product by simple phase separation. For unhindered phenols, the reactions are often rapid and efficient.
Solid-Liquid PTC Systems
Solid-liquid PTC involves the reaction of a solid reactant with a liquid reactant in the presence of a catalyst. This approach can be advantageous as it can sometimes avoid the use of water, which might otherwise lead to hydrolysis of the acylating agent. researchgate.net The esterification of organic acids using a solid base like potassium carbonate and a phase transfer catalyst in an organic solvent has been reported. phasetransfercatalysis.com The addition of a small, optimized amount of water can sometimes significantly enhance the reaction rate in solid-liquid PTC systems. phasetransfercatalysis.com
| PTC System | Typical Reactants | Catalyst Example | General Observations |
| Liquid-Liquid | 2-Chlorophenol (in aq. base), Propionyl chloride (in organic solvent) | Tetrabutylammonium bromide | Good to quantitative yields, easy product separation. |
| Solid-Liquid | Potassium 2-chlorophenoxide (solid), Propionyl chloride (in organic solvent) | Tetrabutylammonium chloride | Can avoid hydrolysis of acyl chloride, may be enhanced by small amounts of water. |
Advanced Synthetic Techniques
To overcome the limitations of traditional synthetic methods, such as long reaction times and high energy consumption, advanced techniques like microwave-assisted and ultrasound-assisted synthesis have been explored for a variety of organic reactions, including esterification.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate chemical reactions by efficiently and uniformly heating the reaction mixture. mdpi.com This technique has been successfully applied to the esterification of carboxylic acids, leading to significant reductions in reaction time. mdpi.com As previously mentioned, the use of microwave heating in conjunction with heteropoly acid catalysts for ester synthesis has proven to be highly effective. researchgate.net The application of microwave-assisted synthesis for the production of this compound is expected to offer similar advantages in terms of reduced reaction times and potentially improved yields.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. asianpubs.org This technique has been utilized in the synthesis of various organic compounds. nih.gov In the context of esterification, ultrasound has been shown to improve the performance of immobilized lipase (B570770) catalysts in the synthesis of fatty acid ethyl esters. nih.govredalyc.org This suggests that an ultrasound-assisted enzymatic synthesis of this compound could be a viable and efficient method.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. This technique utilizes microwave radiation to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times from hours to minutes, increased product yields, and fewer side products compared to conventional heating methods. The application of microwaves can be particularly effective for esterification reactions. In the context of this compound synthesis, microwave irradiation can be used to facilitate the esterification of 2-chlorophenol with propionic acid or its derivatives. Enzymatic esterification processes, which are known for their high selectivity, can also be significantly enhanced by microwave assistance, achieving high conversion rates in minutes.
| Reactants | Catalyst Type | Microwave Power | Reaction Time | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Fatty Acid + Isopropyl Alcohol | Enzyme (Lipase) | 20% | 1 min | ~95% | |
| N-acetyl-L-phenylalanine + Alcohol | Modified Mukaiyama's Reagent | Not Specified (80 °C) | 15 min | High | |
| Aryl/Alkyl Acids + Alcohols | N-Fluorobenzenesulfonimide (NFSi) | Not Specified | Variable | High |
Continuous Flow Synthesis
Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability. In a flow system, reactants are continuously pumped through a reactor, often a heated tube or a column packed with a heterogeneous catalyst. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. For the synthesis of this compound, a continuous flow process could involve passing a mixture of 2-chlorophenol and a propionylating agent through a packed-bed reactor containing a solid acid catalyst, such as a phenolsulphonic acid—formaldehyde resin (PAFR). This approach eliminates the need for catalyst separation from the final product and can run for extended periods without loss of catalytic activity, making it highly suitable for industrial-scale production.
| Catalyst | System Type | Key Advantage | Potential Application | Reference |
|---|---|---|---|---|
| Phenolsulfonic Acid–Formaldehyde Resin (PAFR) | Packed-Bed Reactor | High yield without water removal; reusable. | Direct esterification of acids and alcohols. | |
| Solid Acid Catalysts | Packed Column | High conversion rates, mass-producible catalyst. | Ester-based biofuel production. |
Solvent-Free Reaction Conditions
Solvent-free synthesis, also known as solid-state reaction or neat reaction, is a key principle of green chemistry that aims to reduce pollution and operational costs by eliminating the need for organic solvents. Reactions are carried out by mixing the neat reactants, sometimes with a solid catalyst, and applying energy through heating, grinding, or irradiation. The esterification of phenols to produce compounds like this compound can be effectively achieved under solvent-free conditions. One reported method involves heating a phenol with acetic anhydride at a specific temperature (e.g., 120 °C) without any acid or base catalyst. Alternatively, solid acid catalysts, such as sulfonic acid-functionalized mesoporous solids, can be employed to facilitate the reaction between the phenol and a carboxylic acid under solventless conditions, offering high catalytic activity and easy recovery.
| Method | Reactants | Conditions | Key Advantage | Reference |
|---|---|---|---|---|
| Catalyst-Free Thermal | Phenol + Acetic Anhydride | 120 °C | No catalyst required, simple procedure. | |
| Heterogeneous Catalysis | Glycerol + p-Methoxycinnamic Acid | Heat, Sulfonic Acid Mesoporous Solid | High activity, reusable catalyst. | |
| Base-Mediated | Phenyl Esters + Aryl Amines | NaH | Transition metal-free amide synthesis. |
Multi-Step Synthesis from Precursors
Traditional synthesis often involves multi-step pathways starting from readily available chemical precursors.
Routes from Phenolic Intermediates
The most direct and conventional route to this compound is the esterification of a phenolic intermediate, specifically 2-chlorophenol. This transformation can be accomplished using several standard methods.
Fischer Esterification: This method involves reacting 2-chlorophenol with propionic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, typically under reflux conditions. The reaction is an equilibrium process, and water is removed to drive it towards the product.
Acylation with Acid Chlorides: A more reactive approach is the acylation of 2-chlorophenol with propionyl chloride. This reaction is often performed in the presence of a base, like pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct. The reaction is typically rapid and high-yielding.
Acylation with Acid Anhydrides: Propionic anhydride can also be used as the acylating agent. This reaction is generally less vigorous than using an acid chloride and can be catalyzed by acids or bases. It offers an advantage by producing propionic acid as a byproduct, which is less corrosive than HCl.
| Reagent | Catalyst/Base | Byproduct | General Conditions | Reference |
|---|---|---|---|---|
| Propionic Acid | H₂SO₄ (catalytic) | Water | Reflux, water removal | |
| Propionyl Chloride | Pyridine (stoichiometric) | Pyridine-HCl Salt | Cooling, then gentle heating | |
| Propionic Anhydride | Acid or Base (catalytic) | Propionic Acid | Elevated temperature |
Routes from Alpha-Halo Carboxylic Acids and Esters
An alternative, though more indirect, pathway to aryl propionates involves alpha-halo carboxylic acids or their esters. One plausible route begins with a Williamson ether synthesis, where the sodium salt of 2-chlorophenol (sodium 2-chlorophenoxide) reacts with an ester of 2-bromopropionic acid. This forms an intermediate which can then be further processed. A more direct method involves the reaction of a phenol with 2-chloropropionic acid under basic conditions to yield a 2-phenoxypropionic acid. This acid intermediate would then require a subsequent esterification step to yield the final product. Another approach is the Michael addition of a phenol to an acrylate (B77674) ester, such as methyl acrylate, catalyzed by a base, to form an aryl-substituted propionic acid ester.
Derivations from Nitrile Precursors
Synthesizing this compound from nitrile precursors is a multi-step process that relies on fundamental organic transformations. A typical sequence would begin with a suitable nitrile, such as 2-chlorobenzonitrile. The core of this method involves the hydrolysis of the nitrile group (–C≡N) to a carboxylic acid group (–COOH). This hydrolysis is usually carried out under strong acidic or basic conditions with heating. The resulting 2-chlorobenzoic acid would then need to be converted to the target propionate. This would require a separate multi-step process to add the additional carbon atom and then esterify, making this a less common and more complex route for this specific target molecule. More advanced methods, such as the palladium-catalyzed α-arylation of nitriles, could theoretically be used to form the α-aryl nitrile skeleton, which could then be hydrolyzed and esterified. However, for the synthesis of this compound, routes starting from phenolic intermediates are significantly more direct.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles focus on minimizing waste, reducing energy consumption, and using less hazardous materials. While dedicated literature on green synthesis pathways for this specific ester is not abundant, the core tenets of green chemistry can be applied to its conventional synthetic routes, primarily esterification, to identify significant opportunities for improvement.
The primary goals in designing a greener synthesis for this compound include maximizing atom economy, employing catalytic reagents over stoichiometric ones, utilizing safer solvents, and designing for energy efficiency. organic-chemistry.org
Atom Economy
| Synthetic Route | Reaction | Byproduct | Theoretical Atom Economy (%) |
|---|---|---|---|
| Direct Esterification (Fischer) | 2-Chlorophenol + Propionic Acid → this compound + H₂O | Water | ~91.1% |
| Acyl Chloride Method | 2-Chlorophenol + Propionyl Chloride → this compound + HCl | Hydrochloric Acid | ~83.5% |
| Anhydride Method | 2-Chlorophenol + Propionic Anhydride → this compound + Propionic Acid | Propionic Acid | ~71.4% |
Catalysis and Safer Reagents
The choice of catalyst is paramount in a green synthetic design. Traditional Fischer esterification often relies on homogeneous mineral acids like sulfuric acid, which are corrosive, difficult to separate from the product, and generate significant waste during neutralization. A greener approach involves the use of solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Dowex H+), or supported metal oxides. nih.govnih.gov These heterogeneous catalysts are easily recoverable by filtration, reusable over multiple cycles, and often exhibit high selectivity, thereby simplifying purification processes and minimizing waste. mdpi.com
Enzymatic catalysis offers another highly sustainable alternative. Lipases, for example, can catalyze esterification under very mild conditions (near-neutral pH and ambient temperature), which drastically reduces energy consumption. nih.gov This method is highly specific, often eliminating the need for protecting groups in more complex molecules and generating minimal waste. acs.org
Energy Efficiency and Alternative Reaction Conditions
Minimizing energy input is a core principle of green chemistry. organic-chemistry.org Conventional heating methods, which often require prolonged reaction times at reflux temperatures, are energy-intensive. Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency. ijettjournal.org Microwave irradiation can accelerate reaction rates dramatically, reducing reaction times from hours to minutes, which leads to substantial energy savings and often improves product yields. nih.govuwlax.edu
Solvent-free, or "dry media," reactions represent another significant advancement. rsc.org By performing the esterification without a solvent, either by using one of the reactants in excess as the reaction medium or by adsorbing the reactants onto a solid support, waste generation from solvents is completely eliminated. researchgate.net Research has shown that combining solvent-free conditions with microwave activation or mechanochemical methods like ball-milling can lead to highly efficient and environmentally friendly ester synthesis. rsc.orgnih.gov
Evaluation of Synthetic Strategies
A comparative analysis of different synthetic strategies highlights the trade-offs between traditional and greener methods for producing this compound.
| Synthetic Strategy | Key Green Principle Addressed | Advantages | Challenges |
|---|---|---|---|
| Traditional Fischer Esterification | High Atom Economy | Inexpensive reagents, high atom economy. | Requires corrosive acid catalyst, high energy input (heating), generates acidic waste. |
| Solid Acid Catalysis | Catalysis, Waste Prevention | Reusable/recyclable catalyst, simplified product purification, reduced corrosive waste. nih.govmdpi.com | Catalyst may require activation; potential for lower activity compared to homogeneous catalysts. |
| Enzymatic Synthesis | Energy Efficiency, Safer Chemistry | Mild reaction conditions (ambient temp/pressure), high selectivity, biodegradable catalyst. nih.gov | Enzymes can be expensive, slower reaction rates, potential for substrate inhibition. |
| Microwave-Assisted Synthesis | Energy Efficiency | Drastically reduced reaction times, lower energy consumption, often improved yields. ijettjournal.orguwlax.edu | Requires specialized equipment, potential for localized overheating. |
| Solvent-Free Synthesis | Waste Prevention (Solvents) | Eliminates solvent waste, simplifies workup, reduces environmental impact. rsc.orgresearchgate.net | May not be suitable for all substrates; can pose challenges for heat and mass transfer. |
By integrating principles such as the use of recyclable catalysts, alternative energy sources like microwaves, and solvent-free conditions, the synthesis of this compound can be significantly improved to align with the goals of sustainability and green chemistry.
Chemical Transformations and Reactivity of 2 Chlorophenyl Propionate
Hydrolytic Transformations
Hydrolysis, a reaction with water, is a fundamental transformation for esters, leading to the cleavage of the ester bond to form a carboxylic acid and an alcohol. viu.ca For 2-chlorophenyl propionate (B1217596), this process yields propionic acid and 2-chlorophenol (B165306). The reaction can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism.
The acid-catalyzed hydrolysis of 2-chlorophenyl propionate is a reversible equilibrium process. fiveable.melibretexts.org The reaction mechanism, typically designated as A-AC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular), involves several key steps. Initially, the carbonyl oxygen of the ester is protonated by an acid catalyst, such as the hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon. libretexts.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. libretexts.org Following a proton transfer, the 2-chlorophenol moiety is eliminated as a leaving group, and subsequent deprotonation of the resulting carbonyl regenerates the acid catalyst and yields propionic acid. libretexts.org
To drive the equilibrium towards the products (propionic acid and 2-chlorophenol), a large excess of water is typically employed. libretexts.org The mechanism is the microscopic reverse of the Fischer esterification process. quora.com
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: The carbonyl oxygen is protonated by an acid catalyst.
Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
Proton Transfer: A proton is transferred to the 2-chlorophenoxy group, making it a better leaving group.
Elimination: The C-O bond cleaves, releasing 2-chlorophenol.
Deprotonation: The protonated carboxylic acid is deprotonated, regenerating the acid catalyst.
Studies on related compounds, such as p-chlorophenyl-2-furohydroxamic acid, confirm that the acid-catalyzed hydrolysis mechanism involves a rapid initial protonation followed by a rate-determining nucleophilic attack by water. researchgate.net
In the presence of a strong base, such as sodium hydroxide (B78521) (NaOH), this compound undergoes base-catalyzed hydrolysis in a process known as saponification. semanticscholar.org Unlike its acid-catalyzed counterpart, this reaction is effectively irreversible.
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the 2-chlorophenoxide ion as the leaving group and forming propionic acid. In the final, rapid, and irreversible step, the newly formed propionic acid, being acidic, immediately transfers a proton to the strongly basic 2-chlorophenoxide ion or another hydroxide ion. This acid-base reaction forms a carboxylate salt (propionate) and 2-chlorophenol, driving the reaction to completion.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible |
| Mechanism | A-AC2 | B-AC2 (Nucleophilic Acyl Substitution) |
| Key Intermediate | Protonated Tetrahedral Intermediate | Tetrahedral Alkoxide Intermediate |
| Final Products | Propionic Acid + 2-Chlorophenol | Propionate Salt + 2-Chlorophenol |
Transesterification Reactions
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org this compound can react with an alcohol (R'-OH) in the presence of an acid or base catalyst to form a new ester (alkyl propionate) and 2-chlorophenol. wikipedia.org
R-COO-R' + R''-OH ⇌ R-COO-R'' + R'-OH
This reaction is an equilibrium process. wikipedia.org To favor the formation of the desired product, reaction conditions can be manipulated, such as using a large excess of the reactant alcohol or removing one of the products (e.g., 2-chlorophenol) as it forms. wikipedia.orgmdpi.com
Acid-catalyzed transesterification proceeds via a mechanism similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.
Base-catalyzed transesterification involves an alkoxide ion (R'O⁻) as the nucleophile, which attacks the carbonyl carbon of the ester.
This reaction is fundamental in various industrial applications, most notably in the production of biodiesel from vegetable oils. mdpi.com
Nucleophilic Substitution Reactions
Nucleophilic substitution on this compound can theoretically occur at two primary sites: the carbonyl carbon of the ester group (nucleophilic acyl substitution) or the aromatic ring (nucleophilic aromatic substitution).
The hydrolysis and transesterification reactions discussed above are examples of nucleophilic acyl substitution. Other strong nucleophiles can also displace the 2-chlorophenoxy group.
Nucleophilic aromatic substitution (SNAAr) on the chlorophenyl ring is generally challenging. wikipedia.org Aryl halides are typically resistant to nucleophilic substitution because the C-X bond has partial double-bond character due to resonance, and the Sɴ2 backside attack is sterically impossible. libretexts.org However, this type of reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). wikipedia.orglibretexts.orgmasterorganicchemistry.com The propionate group is not a strong electron-withdrawing group, so forcing a nucleophile to replace the chlorine on the ring would require harsh reaction conditions. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub
Electrophilic Aromatic Substitution on the Chlorophenyl Moiety
The aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The position of substitution is dictated by the directing effects of the two existing substituents: the chlorine atom and the propionate ester group (-O-CO-CH₂CH₃).
Chlorine (-Cl): This is a deactivating group due to its inductive electron-withdrawing effect (-I effect). However, it is an ortho, para-director because its lone pair electrons can be donated through resonance (+M effect), which stabilizes the cationic intermediate (sigma complex) when the attack occurs at the ortho and para positions. oneonta.eduyoutube.com
Propionate Ester Group (-O-CO-R): The oxygen atom directly attached to the ring has lone pairs that can be donated into the ring via resonance (+M effect). This makes the group activating and an ortho, para-director. organicchemistrytutor.comwou.edu
The directing effects of both groups reinforce each other, strongly favoring substitution at the positions ortho and para to the ester group. The chlorine is at position 2 (an ortho position). Therefore, the incoming electrophile will be directed to position 4 (para to the ester and meta to the chlorine) and position 6 (ortho to the ester and para to the chlorine). Steric hindrance from the adjacent propionate group might slightly disfavor substitution at the 6-position compared to the 4-position.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |
| -Cl | Withdrawing (Deactivating) | Donating | Weakly Deactivating | Ortho, Para |
| -O-CO-R | Withdrawing (ester C=O) | Donating (ether O) | Activating | Ortho, Para |
Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (using SO₃/H₂SO₄), and Friedel-Crafts reactions.
Functional Group Interconversions on the Propionate Chain
The propionate portion of the molecule is also susceptible to chemical modification. The ester functional group can be transformed into other functional groups through various reactions.
Reduction: The ester can be reduced to alcohols. Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) would cleave the ester and reduce the propionyl group to 1-propanol (B7761284), also liberating 2-chlorophenol.
Conversion to other Carboxylic Acid Derivatives: While less common for an aryl ester, it is mechanistically possible to convert the ester to other derivatives like amides by reacting it with amines, though this often requires harsh conditions or specific catalysts.
Reactions at the α-Carbon: The carbon atom adjacent to the carbonyl group (the α-carbon) in the propionate chain has acidic protons. In the presence of a strong, non-nucleophilic base, this proton can be removed to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations or alkylations, allowing for the formation of new carbon-carbon bonds and further elaboration of the propionate side chain. fiveable.me
C-C Bond Forming Reactions
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis, allowing for the construction of more complex molecular skeletons. illinois.eduorganic-chemistry.org While specific literature detailing C-C bond forming reactions directly on this compound is not extensively covered, the principles can be applied, and related structures demonstrate the feasibility of such transformations. Transition metal-catalyzed cross-coupling reactions are a common strategy for creating C-C bonds with aryl halides. illinois.edu
In a relevant study, methyl-3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoates were successfully synthesized in good yields through a C-C bond formation process. rsc.orgrsc.org This reaction involved reacting a corresponding acetate with C-active nucleophiles in the presence of a catalyst, demonstrating that the chlorophenyl moiety is amenable to participating in sophisticated bond-forming reactions. rsc.orgrsc.org This suggests that the aromatic ring of this compound could similarly be functionalized through catalytic methods that activate C-H or C-Cl bonds for coupling with various carbon-based nucleophiles. organic-chemistry.org
Conversion to Hydrazides
The ester functional group in this compound can be readily converted into a hydrazide. This transformation is typically achieved through hydrazinolysis, which involves the reaction of the ester with hydrazine hydrate (N₂H₄·H₂O). orgsyn.orgmdpi.com This reaction is a nucleophilic acyl substitution, where the nitrogen atom of hydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester group.
This process is a well-established method for synthesizing hydrazides, which are crucial intermediates for producing a wide range of heterocyclic compounds. orgsyn.orgnih.gov For instance, a study on a structurally similar compound, methyl-3-[(4-chlorophenyl)sulfonyl]propanoate, demonstrated its successful conversion to 3-[(4-chlorophenyl)sulfonyl] propane hydrazide by reacting it with hydrazine hydrate. researchgate.net Similarly, saponification and subsequent hydrazinolysis of other model esters have been shown to produce the corresponding hydrazides effectively. rsc.org Following these established procedures, this compound would react with hydrazine hydrate to yield 2-Chlorophenylpropionohydrazide.
Comparative Reactivity Studies of Structural Analogues
The reactivity of this compound can be understood and predicted by comparing it to structural analogues. The electronic effects of substituents on the aromatic ring and the nature of the ester group both play critical roles in determining the kinetics and outcomes of chemical reactions.
Substituent Effects on Reaction Kinetics
Substituents on a benzene (B151609) ring significantly influence its reactivity toward electrophilic aromatic substitution (EAS) by altering the electron density of the ring. lumenlearning.com Groups that donate electrons activate the ring, accelerating the reaction, while electron-withdrawing groups deactivate the ring, slowing the reaction down. lumenlearning.comlibretexts.org
In this compound, the aromatic ring has two substituents: a chloro group and a propionate group.
Chloro Group: Halogens like chlorine are considered deactivating groups because their inductive effect (electron-withdrawing) outweighs their resonance effect (electron-donating). lumenlearning.com This withdrawal of electron density makes the ring less nucleophilic and thus less reactive in EAS reactions compared to unsubstituted benzene. lumenlearning.com
Propionate Group: The ester group (-OCOC₂H₅) is also deactivating. The carbonyl adjacent to the oxygen atom pulls electron density away, which in turn draws electron density from the aromatic ring, further reducing its reactivity.
Kinetic studies on the nitration of various benzene derivatives provide a clear illustration of these effects.
| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |
|---|---|---|
| -OH (Phenol) | 1,000 | Strongly Activating |
| -CH₃ (Toluene) | 25 | Activating |
| -H (Benzene) | 1 | Reference |
| -Cl (Chlorobenzene) | 0.033 | Deactivating |
| -CO₂Et (Ethyl Benzoate) | 0.0037 | Deactivating |
| -NO₂ (Nitrobenzene) | 6 x 10⁻⁸ | Strongly Deactivating |
Table 1. Relative rates of nitration for various substituted benzenes, illustrating the impact of activating and deactivating groups on reaction kinetics. lumenlearning.com
Influence of Ester Group Variations (e.g., Methyl vs. Ethyl)
Variations in the alkyl portion of the ester group (e.g., comparing a propionate, -OCOC₂H₅, with a methyl ester/acetate, -OCOCH₃) primarily influence reactions at the carbonyl carbon rather than the aromatic ring. The electronic effect of changing the alkyl chain length on the aromatic ring's reactivity is generally considered negligible due to the distance and insulation provided by the intervening oxygen and carbonyl group.
The main influence is steric. In reactions involving nucleophilic attack at the ester's carbonyl carbon, such as hydrazinolysis or saponification, the size of the alkyl group can affect the reaction rate. A bulkier alkyl group may create more steric hindrance, slightly impeding the approach of the nucleophile and thus slowing the reaction.
| Ester Group (Analogue) | Alkyl Group | Relative Steric Hindrance | Predicted Effect on Reaction Rate at Carbonyl Carbon |
|---|---|---|---|
| Acetate | -CH₃ | Low | Baseline |
| Propionate | -CH₂CH₃ | Moderate | Slightly Slower |
| Butyrate | -CH₂CH₂CH₃ | Slightly Higher | Slower |
| Pivalate | -C(CH₃)₃ | High | Significantly Slower |
Table 2. Conceptual comparison of how variations in the ester group's alkyl chain might influence the rate of nucleophilic acyl substitution due to steric effects.
Therefore, while substituting the propionate group with a smaller methyl (acetate) or a larger butyl (butyrate) group would not significantly alter the kinetics of electrophilic aromatic substitution, it could introduce subtle differences in the rates of reactions occurring directly at the ester functionality.
Mechanistic Investigations into 2 Chlorophenyl Propionate
Reaction Mechanisms of Synthesis and Chemical Degradation
The synthesis and degradation of 2-chlorophenyl propionate (B1217596) are governed by fundamental principles of organic chemistry, primarily involving nucleophilic acyl substitution.
Detailed Mechanistic Pathways of Esterification
The primary method for synthesizing 2-chlorophenyl propionate is through the esterification of 2-chlorophenol (B165306) with a propionic acid derivative. One common pathway involves the reaction of 2-chlorophenol with propionyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the oxygen atom of the hydroxyl group of 2-chlorophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, and a proton is lost from the oxygen, resulting in the formation of this compound and hydrochloric acid. pearson.com
Alternatively, direct esterification can be achieved by reacting 2-chlorophenol with propionic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a process analogous to Fischer esterification. libretexts.org The mechanism involves the protonation of the carbonyl oxygen of propionic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The hydroxyl group of 2-chlorophenol then attacks this activated carbonyl carbon, forming a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. libretexts.org
Catalytic Reaction Mechanisms
Catalysts play a pivotal role in the synthesis of this compound by increasing the reaction rate. In acid-catalyzed esterification, the catalyst, typically sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl group of the carboxylic acid. This protonation makes the carbonyl carbon more susceptible to nucleophilic attack by the alcohol (2-chlorophenol). The catalyst is regenerated at the end of the reaction cycle, fulfilling its catalytic role.
The chemical degradation of this compound often occurs through hydrolysis, which can be catalyzed by either acids or bases. chemguide.co.uk
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield 2-chlorophenol and propionic acid. The mechanism is the reverse of acid-catalyzed esterification. chemguide.co.uk It begins with the protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfers, 2-chlorophenol is eliminated as the leaving group, and the protonated carboxylic acid is deprotonated to give propionic acid and regenerate the acid catalyst. libretexts.orgresearchgate.net
Base-Catalyzed Hydrolysis (Saponification): This process involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521). masterorganicchemistry.comwikipedia.org The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. study.comyoutube.com The alkoxide (2-chlorophenoxide) is then eliminated. This is followed by an irreversible acid-base reaction where the liberated 2-chlorophenoxide, a relatively strong base, deprotonates the newly formed propionic acid to yield a carboxylate salt (propionate) and 2-chlorophenol. masterorganicchemistry.combyjus.com This final deprotonation step drives the reaction to completion, making saponification an essentially irreversible process. masterorganicchemistry.com
Mechanistic Basis of Agro-Chemical Action (e.g., Herbicidal Properties)
Certain chlorophenoxy compounds exhibit herbicidal properties by acting as synthetic mimics of the plant hormone auxin. flvc.org This mimicry leads to abnormal and uncontrolled plant growth, ultimately causing the death of susceptible plants. flvc.orgunl.edu
Interaction with Plant Physiological Processes (e.g., Auxin Mimicry)
Chlorophenoxy herbicides, due to their structural similarity to the natural plant auxin, indole-3-acetic acid (IAA), can bind to auxin receptors in plants. flvc.orgunl.edu This binding initiates a cascade of events that disrupt normal physiological processes. nih.gov Unlike natural auxin, which is tightly regulated within the plant, these synthetic auxins are more stable and persist for longer periods, leading to a continuous and unregulated stimulation of auxin-responsive genes. nih.gov This results in epinasty (downward bending of leaves), stem twisting, and abnormal cell elongation and division. purdue.edu The sustained and excessive hormonal activity overwhelms the plant's ability to maintain normal growth patterns. nih.gov
Furthermore, the application of auxinic herbicides can lead to the upregulation of the biosynthesis of other plant hormones, such as ethylene (B1197577) and abscisic acid (ABA). nih.govnih.gov The increased production of ethylene contributes to the epinastic response, while elevated ABA levels can induce stomatal closure and lead to oxidative stress. nih.gov
Disruption of Cellular Processes in Target Organisms
The herbicidal action of chlorophenoxy compounds stems from the widespread disruption of cellular processes. The uncontrolled cell division and elongation lead to the blockage of phloem transport, preventing the distribution of sugars and other essential nutrients throughout the plant. flvc.org This effectively starves the roots and other parts of the plant.
At the cellular level, these herbicides can cause damage to cell membranes. tandfonline.comnih.govtandfonline.com This disruption can impair the function of membrane-bound proteins and transport systems, leading to a loss of cellular integrity. The overproduction of reactive oxygen species (ROS), induced by the hormonal imbalance, can cause significant oxidative damage to cellular components, including lipids, proteins, and nucleic acids. scielo.br Additionally, some studies suggest that chlorophenoxy herbicides can uncouple oxidative phosphorylation, interfering with the plant's energy production (ATP synthesis). tandfonline.comnih.govtandfonline.com The combination of these disruptive effects at both the physiological and cellular levels leads to the eventual death of the target weed. umn.eduumn.edu
Fundamental Chemical Interactions with Receptor Systems (e.g., Free Fatty Acid Receptors)
The propionate moiety of this compound suggests a potential for interaction with receptors that recognize short-chain fatty acids (SCFAs), such as the free fatty acid receptors 2 (FFA2) and 3 (FFA3). nih.govscienceopen.com These G protein-coupled receptors are involved in various physiological processes, including metabolic regulation and immune responses. nih.gov
The binding of SCFAs to FFA2 and FFA3 is primarily mediated by an interaction between the carboxylate group of the fatty acid and conserved arginine residues within the receptors. scienceopen.comnih.gov Specifically, two arginine residues and a histidine residue have been identified as critical for the recognition and binding of the carboxylate group of SCFAs. scienceopen.comnih.gov
While the primary interaction is with the carboxylate group, the rest of the ligand also contributes to binding affinity and specificity. The presence of the 2-chlorophenyl group in this compound introduces a bulky, hydrophobic, and electron-withdrawing substituent. Modeling studies and experiments with synthetic ligands for FFA2 have indicated the presence of hydrophobic residues in the transmembrane domains of the receptor that can contribute to the binding of aromatic moieties, such as a p-chlorophenyl group. nih.gov This suggests that the 2-chlorophenyl portion of this compound could potentially interact with a hydrophobic pocket within the binding site of FFA receptors, influencing its binding affinity and selectivity. The specific orientation and interactions of the 2-chlorophenyl group would depend on the precise topography of the receptor's binding pocket.
Interactive Data Table: Key Mechanistic Features
| Mechanism | Key Steps | Reactants/Mediators | Products/Effects |
| Acid-Catalyzed Esterification | Protonation of carbonyl, Nucleophilic attack by alcohol, Proton transfer, Elimination of water | 2-Chlorophenol, Propionic acid, Acid catalyst (e.g., H₂SO₄) | This compound, Water |
| Base-Catalyzed Hydrolysis | Nucleophilic attack by hydroxide, Formation of tetrahedral intermediate, Elimination of alkoxide, Deprotonation | This compound, Strong base (e.g., NaOH) | 2-Chlorophenol, Propionate salt |
| Auxin Mimicry | Binding to auxin receptors, Upregulation of auxin-responsive genes, Hormonal imbalance | Chlorophenoxy herbicide, Plant auxin receptors | Uncontrolled growth, Epinasty, Stem twisting |
| Cellular Disruption | Cell membrane damage, Uncoupling of oxidative phosphorylation, Oxidative stress | Chlorophenoxy herbicide, Plant cells | Loss of cellular integrity, ATP depletion, Cell death |
| FFA Receptor Interaction | Interaction of propionate with arginine residues, Potential interaction of chlorophenyl group with hydrophobic pocket | This compound, FFA2/FFA3 receptors | Receptor activation/modulation |
Analytical Characterization and Method Development for 2 Chlorophenyl Propionate
Chromatographic Techniques for Analysis and Purification
Chromatographic techniques are fundamental in the analytical characterization and purification of 2-Chlorophenyl propionate (B1217596). These methods separate the compound from impurities, reaction byproducts, or other components of a mixture based on differential partitioning between a mobile phase and a stationary phase. The choice of technique depends on the analytical goal, whether it is for purity assessment, quantitative analysis, or isolation of the compound.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying 2-Chlorophenyl propionate. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.
A typical RP-HPLC method for analyzing aromatic esters like this compound would involve a C18 column, which is packed with silica (B1680970) particles that have been functionalized with C18 alkyl chains. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. A mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly used. researchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Detection is typically performed using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. researchgate.net
Method validation according to International Council for Harmonisation (ICH) guidelines is crucial for ensuring the reliability of the analytical data. researchgate.net This involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50 v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
Chiral Chromatography (e.g., Chiral HPLC)
This compound is a chiral compound, existing as two enantiomers (R and S forms) due to the stereocenter in the propionate moiety. As enantiomers often exhibit different biological activities, their separation and quantification are critical, particularly in the pharmaceutical and agrochemical industries. ntu.edu.twnih.gov Chiral HPLC is the most direct and widely used method for this purpose. ntu.edu.tw
The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most versatile and frequently used for separating a wide range of chiral compounds. ntu.edu.twnih.gov For instance, cellulose phenylcarbamate derivatives (like Chiralcel OD) or cellulose cinnamate (B1238496) esters (like Chiralcel OK) have been successfully used to separate derivatives of 2-(phenoxy)propionic acid. ntu.edu.tw
The mechanism of separation on these CSPs is complex, involving a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral polymer structure. ntu.edu.tw The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol, is critical for achieving enantioseparation.
Table 2: Chiral Stationary Phases for Separation of Phenoxypropionate Derivatives
| Chiral Stationary Phase (CSP) | Polymer Backbone | Derivative |
| Chiralcel OD | Cellulose | Phenylcarbamyl ester |
| Chiralcel OK | Cellulose | Cinnamyl ester |
The chlorine substitution on the phenyl ring of the analyte can significantly influence the separation efficiency on these columns. ntu.edu.tw
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It is primarily used for purity assessment and identifying the presence of volatile impurities. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing the stationary phase.
For a compound like this compound, a capillary column with a nonpolar or medium-polarity stationary phase, such as one based on polysiloxanes, would be suitable. The separation is based on the compound's boiling point and its interaction with the stationary phase. An ultrahigh inert column can be beneficial to prevent reactions with active functional groups. google.com
The GC system is typically equipped with a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS) for definitive identification of the compound and its impurities based on their mass-to-charge ratio and fragmentation patterns. Temperature programming, where the column temperature is increased during the analysis, is often employed to ensure the timely elution of all components. google.com
Preparative Chromatography (e.g., Flash Chromatography)
When high-purity this compound is required for research, reference standards, or further synthesis, preparative chromatography is the method of choice. welch-us.comwarwick.ac.uk This technique is essentially a scaled-up version of analytical chromatography, with the primary goal of isolating and collecting the target compound rather than just analyzing it. warwick.ac.uk
Flash chromatography, a type of preparative column chromatography, is commonly used for purification after chemical synthesis. It utilizes a glass column packed with a stationary phase (often silica gel) and a solvent (mobile phase) that is pushed through the column with moderate pressure, typically from compressed air or a pump. This allows for faster and more efficient separations compared to traditional gravity-fed column chromatography.
For large-scale or higher-resolution purification, preparative HPLC is employed. welch-us.com This involves using larger columns with greater loading capacity and a system designed to handle higher flow rates and collect fractions of the eluting solvent that contain the purified compound. welch-us.comwarwick.ac.uk The principles of separation are the same as in analytical HPLC, and analytical methods are often scaled up to the preparative level. researchgate.net
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. These techniques provide detailed information about the molecule's atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining the structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to characterize this compound.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring and the aliphatic protons of the propionate group. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).
Aromatic Protons: The four protons on the 2-chlorophenyl ring would appear in the downfield region (typically δ 7.2–7.5 ppm), with their specific chemical shifts and splitting patterns (multiplicity) depending on their position relative to the ester and chloro substituents.
Propionate Protons: The propionate moiety would give rise to a quartet for the methine proton (-CH-) and a triplet for the methyl protons (-CH₃), due to spin-spin coupling with each other. The methyl protons would appear further upfield (typically δ 1.2–1.4 ppm).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears far downfield (typically ~170 ppm).
Aromatic Carbons: The six carbons of the 2-chlorophenyl ring would produce signals in the aromatic region (typically δ 120-150 ppm). The carbon attached to the oxygen and the carbon attached to the chlorine will have distinct chemical shifts.
Aliphatic Carbons: The two carbons of the propionate side chain will appear in the upfield region of the spectrum.
Together, ¹H and ¹³C NMR spectra provide a complete picture of the molecular structure, confirming the presence and connectivity of all functional groups and substituent positions, thus verifying the identity of this compound.
Table 3: Predicted NMR Chemical Shifts (δ) for this compound
| Group | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Propionate Methyl (-CH₃) | ¹H | 1.2 – 1.4 | Triplet |
| Propionate Methylene (-CH₂-) | ¹H | Not Applicable | Not Applicable |
| Propionate Methine (-CH-) | ¹H | Not Applicable | Quartet |
| Aromatic Protons (Ar-H) | ¹H | 7.2 – 7.5 | Multiplet |
| Propionate Methyl (-CH₃) | ¹³C | ~10 | Not Applicable |
| Propionate Methylene (-CH₂-) | ¹³C | Not Applicable | Not Applicable |
| Propionate Methine (-CH-) | ¹³C | ~30 | Not Applicable |
| Aromatic Carbons (Ar-C) | ¹³C | 120 – 150 | Not Applicable |
| Carbonyl Carbon (C=O) | ¹³C | ~170 | Not Applicable |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for the functional group characterization of this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of the bonds within the molecule. The primary functional groups present in this compound are the ester group (C=O and C-O), the aromatic ring (C=C and C-H), and the alkyl chain (C-H).
The most prominent absorption band is expected to be the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1750-1735 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituted phenyl ring. The presence of the chlorine atom, an electron-withdrawing group, on the phenyl ring may cause a slight shift in this absorption frequency.
The carbon-oxygen (C-O) stretching vibrations of the ester group are expected to produce two distinct bands. The stretching of the acyl-oxygen (C-O) bond is anticipated in the 1200-1170 cm⁻¹ region, while the alkyl-oxygen (O-C) stretch will likely appear in a slightly different region.
Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the C-H stretching of the propionate alkyl group occurs just below 3000 cm⁻¹. The carbon-carbon (C=C) stretching vibrations within the aromatic ring usually give rise to multiple bands in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene (B151609) ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region. For an ortho-disubstituted ring, a characteristic band is expected in this region.
A summary of the expected characteristic IR absorption bands for this compound is presented in the interactive data table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester (C=O) | Stretching | 1750 - 1735 | Strong |
| Ester (Acyl-O) | C-O Stretching | 1200 - 1170 | Strong |
| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium to Weak |
| Alkyl (Propionate) | C-H Stretching | 3000 - 2850 | Medium |
| Aromatic Ring | C=C Stretching | 1600 - 1450 | Medium to Weak |
| Aromatic Ring (ortho-disubstituted) | C-H Out-of-Plane Bending | ~750 | Strong |
| Aryl Halide | C-Cl Stretching | 1100 - 1000 | Medium |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The monoisotopic mass of this compound (C₉H₉ClO₂) is approximately 184.03 g/mol . researchgate.net In electron ionization (EI) mass spectrometry, the molecule is expected to produce a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation of this compound is influenced by the presence of the ester functional group, the aromatic ring, and the chlorine substituent. A notable fragmentation pathway for ortho-chlorinated phenyl esters involves the loss of the chlorine atom. acs.orgresearchgate.net This can occur through an intramolecular cyclization, where the carbonyl oxygen attacks the carbon bearing the chlorine, leading to the formation of a benzopyrylium ion. acs.org
Key fragmentation pathways for this compound may include:
Loss of the propionyloxy group: Cleavage of the ester bond can result in the formation of a chlorophenyl cation.
Loss of the ethyl group: Fragmentation of the propionate side chain can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a characteristic fragment.
McLafferty rearrangement: If applicable, this rearrangement could lead to the elimination of a neutral molecule.
Formation of benzopyrylium ion: As mentioned, the loss of the ortho-chlorine substituent can lead to the formation of a stable benzopyrylium cation. acs.org
The relative abundance of these fragment ions provides valuable information for the structural confirmation of this compound.
Advanced Purity Assessment and Stability Studies
Determination of Chemical Purity
The chemical purity of this compound is a critical parameter that can be accurately determined using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of aromatic esters. purdue.eduguidechem.com
A typical RP-HPLC method for purity assessment would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent such as acetonitrile or methanol. The separation is achieved based on the differential partitioning of this compound and any impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, typically in the range of 260–280 nm.
The purity is determined by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram. Method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the purity determination. purdue.edu
Degradation Product Profiling
Understanding the degradation profile of this compound is essential for ensuring its quality and stability. The primary degradation pathway for esters is hydrolysis, which involves the cleavage of the ester bond. acs.org In the case of this compound, hydrolysis would yield 2-chlorophenol (B165306) and propionic acid.
Forced degradation studies are performed to identify potential degradation products under various stress conditions, including:
Hydrolytic degradation: The compound is exposed to acidic, basic, and neutral aqueous solutions. The rate of hydrolysis is expected to be significantly higher under alkaline conditions due to the nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbon of the ester. acs.org
Oxidative degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide, to assess its susceptibility to oxidation.
Photolytic degradation: The compound is exposed to UV or visible light to evaluate its photostability. Photodegradation of the 2-chlorophenol moiety could potentially lead to the formation of other chlorinated aromatic compounds.
Thermal degradation: The compound is subjected to high temperatures to assess its thermal stability.
The degradation products are typically identified and characterized using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).
Chemical Stability under Varying Conditions
The chemical stability of this compound is evaluated by monitoring its degradation over time under different environmental conditions, such as temperature, humidity, and pH. Stability studies are crucial for determining the appropriate storage conditions and shelf-life of the compound.
These studies are generally conducted following the International Council for Harmonisation (ICH) guidelines. magnaflux.eu Samples of this compound are stored under controlled conditions, and the concentration of the parent compound and the formation of degradation products are monitored at specific time intervals using a validated stability-indicating HPLC method.
The stability of this compound is expected to be influenced by:
pH: As an ester, it will be more susceptible to degradation in alkaline and, to a lesser extent, acidic conditions due to hydrolysis. acs.org
Temperature: Higher temperatures will accelerate the rate of degradation.
Light: Exposure to light may induce photodegradation.
The results from these stability studies are used to establish the recommended storage conditions to ensure the integrity and purity of this compound over its shelf-life. A summary of typical conditions for stability testing is provided in the interactive data table below.
| Condition | Parameter | Typical Values | Expected Outcome |
|---|---|---|---|
| Hydrolytic | Acidic | e.g., 0.1 M HCl | Moderate degradation |
| Neutral | e.g., Water at pH 7 | Slow degradation | |
| Alkaline | e.g., 0.1 M NaOH | Rapid degradation | |
| Oxidative | Oxidizing Agent | e.g., 3% H₂O₂ | Potential for degradation |
| Photolytic | Light Exposure | e.g., UV light (254 nm) | Potential for degradation |
| Thermal | Elevated Temperature | e.g., 60°C | Accelerated degradation |
| High Humidity | e.g., 75% RH | May enhance degradation, especially at elevated temperatures |
Computational Chemistry and Molecular Modeling of 2 Chlorophenyl Propionate
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of 2-chlorophenyl propionate (B1217596). DFT methods are widely used for their balance of computational cost and accuracy in predicting the electronic structure and related properties of organic molecules. materialsciencejournal.orgresearchgate.net Functionals like B3LYP combined with basis sets such as 6-31G* or 6-311G(d,p) are commonly employed for geometry optimization and property calculations of aromatic esters and chlorinated compounds. materialsciencejournal.orgufv.br
The electronic structure of 2-chlorophenyl propionate dictates its reactivity. The presence of an electron-withdrawing chlorine atom and the ester functional group significantly influences the electron distribution across the molecule. DFT calculations can quantify this through various descriptors derived from the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher reactivity. materialsciencejournal.org Global reactivity descriptors, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω), can be calculated from HOMO and LUMO energies to predict the molecule's behavior in chemical reactions. mdpi.comchemrxiv.org For instance, the electron-withdrawing nature of the chlorine substituent is expected to make the carbonyl carbon more electrophilic, enhancing its susceptibility to nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, MEP analysis would likely show negative potential (red/yellow regions) around the oxygen atoms of the ester group and the chlorine atom, indicating sites prone to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms, particularly those on the aromatic ring. researchgate.net
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative) This table presents theoretical data typical for structurally similar aromatic esters, calculated using DFT methods, as specific published data for this compound is not available.
| Parameter | Symbol | Typical Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Indicates electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | ΔE | 5.3 eV | Relates to chemical stability and reactivity |
| Chemical Potential | μ | -3.85 eV | Describes the escaping tendency of electrons |
| Chemical Hardness | η | 2.65 eV | Measures resistance to charge transfer |
| Electrophilicity Index | ω | 2.79 eV | Quantifies electrophilic nature |
Quantum chemical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. mdpi.com For this compound, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for both ¹H and ¹³C nuclei can be simulated. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method at a DFT level of theory. mdpi.com
The predicted NMR spectra can be compared with experimental data to aid in the assignment of signals. For example, simulations would predict distinct chemical shifts for the aromatic protons, influenced by the position of the chlorine atom, as well as for the ethyl protons of the propionate group. Theoretical calculations can also help resolve ambiguities in complex spectra and provide a deeper understanding of how the electronic environment affects the magnetic shielding of each nucleus. rsc.org
Table 2: Comparison of Experimental and Theoretically Predicted ¹H NMR Chemical Shifts (Illustrative) This table illustrates the expected correlation between experimental NMR data and values predicted by quantum chemical simulations for a compound like this compound.
| Proton Assignment | Experimental δ (ppm) Range | Predicted δ (ppm) |
| Propionate Methyl (CH₃) | 1.2–1.4 | 1.3 |
| Propionate Methylene (CH₂) | 2.5–2.7 | 2.6 |
| Aromatic Protons (Ar-H) | 7.2–7.5 | 7.2-7.6 |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com An MD simulation for this compound would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and calculating the interactions between atoms using a classical force field. nih.gov
The simulation process typically begins with energy minimization of the system to remove unfavorable steric contacts. This is followed by equilibration phases, often in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to bring the system to the desired temperature and pressure. mdpi.com Finally, a production run is performed, during which trajectory data (atomic positions, velocities, and energies) is collected for analysis.
For this compound, MD simulations could be used to:
Analyze Conformational Dynamics: Investigate the rotational freedom around the ester linkage and the C-O bond connecting the phenyl ring, identifying the most stable conformations in a given solvent.
Study Solvation Effects: Examine the structure of the solvent shell around the molecule and calculate properties like the radial distribution function to understand solute-solvent interactions.
Investigate Intermolecular Interactions: Simulate the behavior of multiple this compound molecules to study aggregation tendencies or their interaction with other species, such as polymers or biological macromolecules. sciepub.comresearchgate.net
Quantitative Structure-Activity Relationships (QSAR) for Related Chemical Properties
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific activity or property, such as biological activity or toxicity. mdpi.com Although specific QSAR studies featuring this compound are not prominent, the methodology can be applied to this compound and its analogs.
A QSAR study involves calculating a set of molecular descriptors for a series of related compounds. ufv.br These descriptors can be quantum chemical (e.g., HOMO/LUMO energies, dipole moment), constitutional (e.g., molecular weight), or topological. mdpi.comnih.gov A mathematical model is then developed to link these descriptors to an experimentally measured property. researchgate.net
For a class of compounds including this compound, a QSAR model could be developed to predict properties such as:
Fungicidal or pesticidal activity: Correlating electronic and steric descriptors with efficacy against a target organism. ufv.br
Toxicity: Predicting adverse effects on aquatic life or other organisms based on descriptors like the octanol-water partition coefficient (logP) and electronic properties. mdpi.com
Receptor Binding Affinity: For pharmaceutical applications, modeling the interaction with a biological target by correlating molecular properties with binding constants. nih.gov
The development of a robust QSAR model allows for the virtual screening of new, related compounds, prioritizing those with desired properties for synthesis and testing, thereby reducing costs and time in chemical research. nih.gov
Reaction Pathway Modeling and Energetics
DFT calculations are well-suited for modeling reaction pathways. doi.org For example, the hydrolysis of this compound, a key reaction for esters, can be modeled. The simulation would map the energy changes as a nucleophile (e.g., a hydroxide (B78521) ion) attacks the electrophilic carbonyl carbon, proceeds through a tetrahedral intermediate, and results in the final products (2-chlorophenol and propionate).
Such modeling provides critical data on:
Reaction Mechanisms: Elucidating the step-by-step process of bond breaking and formation. doi.org
Activation Energies (Ea): Calculating the energy barrier that must be overcome for the reaction to occur, which is directly related to the reaction rate.
Thermodynamics: Determining the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the reaction to predict its spontaneity.
This information is valuable for optimizing synthetic routes and understanding the compound's stability under various conditions. researchgate.net
Environmental Fate and Degradation Pathways of 2 Chlorophenyl Propionate
Biodegradation Processes
Biodegradation, driven by the metabolic activities of microorganisms, is a primary mechanism for the breakdown of organic compounds in the environment. The degradation of 2-Chlorophenyl propionate (B1217596) is influenced by the presence of suitable microbial populations and environmental conditions.
Under aerobic conditions, the biodegradation of chlorinated aromatic compounds typically involves oxidative pathways catalyzed by microbial enzymes. For compounds structurally related to 2-Chlorophenyl propionate, such as chlorophenoxy herbicides, degradation is initiated by enzymatic cleavage of the ether bond or hydroxylation of the aromatic ring. researchgate.net Microorganisms like Nocardioides sp. have been shown to mineralize heavily chlorinated compounds like pentachlorophenol (B1679276) (PCP) under aerobic conditions through the action of monooxygenases. nih.gov The degradation pathway likely proceeds with the initial hydrolysis of the ester linkage in this compound, yielding 2-chlorophenol (B165306) and propionate. The resulting 2-chlorophenol can then be subjected to hydroxylation and subsequent ring cleavage. The propionate can be readily metabolized by a wide range of microorganisms through central metabolic pathways.
In the absence of oxygen, the degradation of this compound follows different biochemical routes. Anaerobic digestion is a complex process involving several groups of microorganisms. cabidigitallibrary.org The degradation of the propionate moiety is a critical and often rate-limiting step in anaerobic environments. cabidigitallibrary.orgresearchgate.net Propionate is typically converted to acetate, H₂, and CO₂ by syntrophic propionate-oxidizing bacteria (SPOB). cabidigitallibrary.orgmdpi.com This conversion is thermodynamically unfavorable and requires a close syntrophic relationship with hydrogen-consuming methanogens to proceed. mdpi.com The primary metabolic route for this conversion is the methylmalonyl-CoA pathway. mdpi.com The 2-chlorophenyl portion of the molecule would likely undergo reductive dechlorination under anaerobic conditions, where the chlorine substituent is removed from the aromatic ring, a common fate for chlorinated aromatic compounds in anoxic environments.
The degradation of xenobiotic compounds like this compound in soil is not the work of a single microbial species but rather a consortium of different microorganisms. researchgate.net Soil microbiomes harbor a diverse array of bacteria and fungi with the catabolic potential to degrade complex organic molecules. nih.govnih.gov Studies on the degradation of herbicides such as 2,4-D and 2,4,5-T have shown that microbial communities isolated from contaminated soils are highly effective at breaking down these compounds. frontiersin.org Key bacterial genera involved in the degradation of chlorinated aromatic compounds include Sphingomonas, Pseudomonas, and Cupriavidus, while fungal genera such as Aspergillus, Penicillium, and Trichoderma have also demonstrated degradative capabilities. nih.govnih.gov The synergistic action of these diverse microbial populations, each carrying out specific steps in the degradation pathway, is crucial for the complete mineralization of the compound. researchgate.net
Chemical Degradation Pathways in Environmental Matrices
Abiotic degradation processes also contribute significantly to the transformation of this compound in the environment. These chemical reactions occur without microbial intervention and are influenced by environmental factors like pH, temperature, and sunlight.
Hydrolysis is a key chemical degradation pathway for esters in aqueous environments. The ester linkage in this compound is susceptible to cleavage by water, a reaction that can be influenced by pH. This process results in the formation of 2-chlorophenol and propionic acid. The rate of hydrolysis is dependent on factors such as temperature and the presence of catalysts. While enzymatic hydrolysis is a component of biodegradation, chemical hydrolysis can occur abiotically in water bodies and moist soils. acs.orgmdpi.com
Table 1: Factors Influencing the Hydrolysis of Esters in Aqueous Environments
| Factor | Effect on Hydrolysis Rate | Description |
| pH | Varies | The reaction can be catalyzed by both acids and bases. The rate is generally slowest at neutral pH and increases under acidic or alkaline conditions. |
| Temperature | Increases with temperature | Higher temperatures provide more energy for the reaction to overcome the activation energy barrier, thus increasing the rate of hydrolysis. |
| Solvent | Can influence rate | The polarity and hydrogen-bonding capability of the solvent can affect the stability of the transition state and thus the reaction rate. |
Photodegradation, or photolysis, involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation from the sun. nih.gov For aromatic compounds like this compound, photodegradation can be a significant transformation pathway. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, mediated by other light-absorbing substances in the environment. core.ac.uk The photodegradation of related compounds like 2-chlorophenol has been shown to proceed through the formation of intermediates such as chlorocatechol, hydroquinone, and benzoquinone. nih.gov The primary photochemical step often involves the cleavage of the carbon-chlorine bond or hydroxylation of the aromatic ring, leading to a series of more easily degradable products. nih.gov
Table 2: Potential Intermediates in the Photodegradation of the 2-Chlorophenyl Moiety
| Intermediate Compound | Chemical Formula | Role in Degradation Pathway |
| Chlorocatechol | C₆H₅ClO₂ | Formed by the hydroxylation of the aromatic ring. |
| Hydroquinone | C₆H₆O₂ | A potential product following dechlorination and further oxidation. |
| Benzoquinone | C₆H₄O₂ | An oxidation product of hydroquinone. |
Persistence and Environmental Transformation Products
The environmental persistence of this compound is influenced by a combination of its chemical structure and the prevailing environmental conditions. While specific data on this compound is limited, the persistence of structurally similar compounds, such as chlorinated phenoxyalkanoic acids, suggests that the presence of the chlorine atom on the phenyl ring is a key factor in its environmental longevity. The ester linkage in this compound is susceptible to both abiotic and biotic degradation processes, leading to its transformation in the environment.
The primary pathway for the degradation of this compound is expected to be the hydrolysis of the ester bond. This reaction can occur through both chemical (abiotic) and microbial (biotic) mediation, yielding 2-chlorophenol and propionic acid as the initial transformation products. Propionic acid is a readily biodegradable compound that can be utilized as a carbon and energy source by a wide range of microorganisms. nih.govresearchgate.net
The subsequent fate of 2-chlorophenol is of greater environmental significance due to the higher potential for persistence and toxicity associated with chlorinated aromatic compounds. The biodegradation of chlorophenols has been extensively studied, and it is known that microorganisms can degrade them under both aerobic and anaerobic conditions. The position of the chlorine atom on the aromatic ring influences the rate and pathway of degradation.
Under aerobic conditions, the microbial degradation of 2-chlorophenol typically proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. This process ultimately leads to the mineralization of the compound to carbon dioxide, water, and chloride ions. In anaerobic environments, reductive dechlorination can occur, where the chlorine atom is removed from the aromatic ring, forming phenol (B47542), which is then more readily degraded.
The persistence of this compound and its transformation products in soil and water is dependent on various factors, including temperature, pH, microbial population, and the presence of other organic matter. The sorption of these compounds to soil and sediment particles can also affect their bioavailability and degradation rates.
Table 1: Predicted Environmental Transformation Products of this compound
| Parent Compound | Primary Transformation Products | Subsequent Transformation Products |
| This compound | 2-Chlorophenol, Propionic acid | Phenol, Catechol, Carbon dioxide, Water, Chloride ions |
Environmental Monitoring and Detection Methodologies
Effective monitoring and detection of this compound and its environmental transformation products are crucial for assessing its potential environmental impact. Due to the lack of specific standardized methods for this compound, analytical approaches are typically adapted from those used for other chlorinated organic compounds.
The primary analytical techniques for the detection and quantification of chlorinated aromatic compounds in environmental matrices such as water and soil are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the analysis of volatile and semi-volatile organic compounds. For the analysis of this compound and its primary transformation product, 2-chlorophenol, a derivatization step may be necessary to increase their volatility and improve their chromatographic behavior. GC-MS provides high sensitivity and selectivity, allowing for the identification and quantification of these compounds even at low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for the analysis of more polar and less volatile compounds, which may not be amenable to GC analysis without derivatization. This technique can be used to directly analyze 2-chlorophenol and other potential polar degradation products in water samples. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity.
Sample preparation is a critical step in the analytical process and typically involves extraction of the target compounds from the environmental matrix followed by a clean-up step to remove interfering substances. Common extraction techniques include liquid-liquid extraction (LLE) for water samples and solid-phase extraction (SPE) for both water and soil samples. For soil and sediment samples, techniques such as Soxhlet extraction or pressurized liquid extraction (PLE) may be employed.
The development of specific and validated analytical methods for this compound and its key transformation products, particularly 2-chlorophenol, is essential for accurate environmental risk assessment. These methods should be sensitive enough to detect environmentally relevant concentrations and robust enough to handle complex environmental matrices.
Table 2: Common Analytical Methods for Chlorinated Organic Compounds
| Analytical Technique | Target Analytes | Sample Matrix | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | This compound, 2-Chlorophenol | Water, Soil, Sediment | High sensitivity, High selectivity, Well-established |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | 2-Chlorophenol, Polar degradation products | Water, Soil | Suitable for polar and non-volatile compounds, High selectivity |
Industrial Relevance and Process Optimization for 2 Chlorophenyl Propionate Production
Scalable Synthesis and Manufacturing Considerations
The primary route for the synthesis of 2-chlorophenyl propionate (B1217596) is the esterification of 2-chlorophenol (B165306) with a derivative of propionic acid, such as propionic acid itself or propionyl chloride. This reaction is typically catalyzed by a strong acid.
Common Synthetic Route:
Reactants: 2-Chlorophenol and Propionic Acid/Propionyl Chloride
Catalyst: Strong acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) are commonly employed to facilitate the reaction.
Reaction Type: Fischer-Speier esterification (if using propionic acid) or nucleophilic acyl substitution (if using propionyl chloride).
For industrial-scale manufacturing, several considerations are critical. The choice of reactor must account for the corrosive nature of the acid catalysts. Glass-lined or stainless steel reactors are often necessary. Furthermore, as esterification reactions are typically exothermic, effective heat management systems are required to maintain precise temperature control, which is crucial for preventing side reactions and ensuring product consistency. The process design must also incorporate systems for the removal of byproducts, such as water in the case of Fischer esterification, to drive the reaction equilibrium towards the product side and maximize yield.
Process Parameter Optimization for Yield and Purity
Optimizing process parameters is essential for maximizing the yield and purity of 2-chlorophenyl propionate while minimizing production costs. researchgate.net This involves a systematic study of how various parameters affect the reaction outcome.
Temperature is a critical factor influencing both the rate of reaction and the formation of impurities. cetjournal.it Generally, higher temperatures accelerate the esterification process, but can also lead to undesirable side reactions, such as dehydration or decomposition, which reduce the final product's purity. For the synthesis of this compound, reaction temperatures are often maintained in the range of 80–120°C.
Reaction time is intrinsically linked to temperature. The optimal duration is the point at which the maximum conversion of reactants is achieved without significant degradation of the product. This is typically determined through kinetic studies and in-process monitoring using techniques like gas chromatography (GC). For analogous industrial esterification processes, reaction times can range from 10 to 30 hours. google.com
Table 1: Illustrative Impact of Temperature and Time on Esterification
| Temperature (°C) | Reaction Time (hours) | Relative Yield | Purity (%) | Observations |
| 80 | 24 | Moderate | >98 | Slow reaction rate, but high purity. |
| 100 | 12 | High | ~97 | Optimal balance of rate and purity. |
| 120 | 8 | High | ~95 | Faster rate, but increased impurity formation. |
| 140 | 6 | Decreasing | <90 | Significant product degradation observed. |
This table is illustrative and represents typical trends in esterification reactions.
The concentration or loading of the acid catalyst (e.g., H₂SO₄, p-TSA) is a key parameter. Higher catalyst loading increases the reaction rate but also elevates costs and can contribute to more aggressive side reactions and corrosion. The goal is to use the minimum amount of catalyst required to achieve the desired reaction rate.
In modern industrial chemistry, there is a strong emphasis on sustainable practices, including catalyst recycling. While homogeneous catalysts like sulfuric acid are effective, they can be difficult to separate from the reaction mixture. The use of heterogeneous (solid-phase) catalysts is an attractive alternative. These catalysts can be easily removed from the product stream by simple filtration and can be reused for multiple reaction cycles. nsf.gov This approach not only reduces catalyst consumption and waste but also simplifies the purification process, leading to significant economic and environmental benefits. nsf.gov
Purification Techniques for Industrial Scale
Achieving high purity (>95%) is often a requirement for specialty chemicals like this compound, necessitating robust purification methods.
Fractional Distillation: This is one of the most common methods for purifying liquid esters on an industrial scale. Given the likely high boiling point of this compound, vacuum distillation (distillation under reduced pressure) is employed. researchgate.net This technique lowers the boiling point, preventing thermal degradation of the compound during purification. google.com
Chromatography: While highly effective for achieving excellent separation, traditional batch chromatography is often too expensive and slow for large-scale industrial production. biobasedpress.eu However, continuous chromatography processes have been developed that are more cost-effective and can handle larger volumes, making them a viable option for high-purity applications. biobasedpress.eu
Other Techniques: Depending on the specific impurities present, other techniques such as liquid-liquid extraction, absorption, or membrane separation may be employed as part of a multi-step purification process. researchgate.netchimicatechnoacta.ru
Table 2: Comparison of Industrial Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Suitability for this compound |
| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Cost-effective for large volumes, prevents thermal degradation. google.comresearchgate.net | Less effective for separating components with very close boiling points. | High (Primary method). |
| Continuous Chromatography | Separation based on differential partitioning between a mobile and stationary phase. | Can achieve very high purity, suitable for continuous manufacturing. biobasedpress.eu | Higher capital and operational costs compared to distillation. | High (For very high-purity grades). |
| Liquid-Liquid Extraction | Separation based on differential solubility in immiscible liquids. | Good for removing specific classes of impurities (e.g., water-soluble). | Requires large volumes of solvents, which must be recovered. | Moderate (As a preliminary purification step). |
Economic Viability and Raw Material Sourcing
The economic feasibility of producing this compound is fundamentally tied to raw material costs, process efficiency (yield), and market demand. patsnap.com The primary raw materials are 2-chlorophenol and propionic acid. Both are established industrial chemicals, but their price and availability can fluctuate based on the petrochemical market.
2-Chlorophenol: Sourced as a common intermediate in the chemical industry, used in the synthesis of dyes, pesticides, and pharmaceuticals.
Propionic Acid: A commodity chemical with major uses as a preservative in food and animal feed. daneshyari.com While traditionally produced from fossil fuels, there is growing interest in its production via fermentation from renewable resources like glycerol. nih.gov However, for the bio-based route to be economically competitive, the fermentation process must be highly efficient, with target product titres exceeding 100 g/L and productivity greater than 2 g/(L·h). nih.govresearchgate.net
Synthetic Utility and Role As a Chemical Intermediate
Precursor for Agro-Chemical Synthesis (e.g., Herbicides)
While 2-Chlorophenyl propionate (B1217596) may not be a direct, final-stage precursor in the synthesis of all major commercial herbicides, its structural components, particularly the 2-chlorophenol (B165306) moiety, are fundamental to the creation of a significant class of agrochemicals known as phenoxypropionate herbicides. These herbicides are crucial in modern agriculture for the selective control of grassy weeds.
The synthesis of these herbicides typically involves the reaction of a substituted phenol (B47542) (like 2-chlorophenol or 2,4-dichlorophenol) with a derivative of propionic acid. researchgate.net The 2-chlorophenyl group is a core structural motif in several of these active ingredients. The general synthetic pathway highlights how the fundamental building blocks within 2-Chlorophenyl propionate are incorporated into larger, more complex herbicidal molecules. For instance, the synthesis of the herbicide Dichlorprop is achieved by reacting 2,4-dichlorophenol (B122985) with 2-chloropropanoic acid, demonstrating the established industrial relevance of combining chlorinated phenols with propanoic acid derivatives. researchgate.net
Derivatives of propionic acid are noted for their potential herbicidal properties, and the broader class of chlorophenyl propionic acids has been investigated for use in agrochemicals. The compound Chlorfenprop-methyl, a related but more complex molecule, is the active component in the herbicide Bidisin®, which functions by inhibiting auxin-mediated cell responses in sensitive plants. rsc.org This underscores the value of the chlorophenyl propionate scaffold in designing biologically active molecules for agricultural applications.
| Herbicide Name | Core Phenol Structure | Significance/Application |
|---|---|---|
| Dichlorprop (2,4-DP) | 2,4-Dichlorophenol | Used to control broadleaf weeds in cereal crops and grasslands. Its synthesis pathway is a model for the combination of chlorinated phenols and propionic acid derivatives. researchgate.net |
| Fenoxaprop-p-ethyl | 4-(6-chloro-1,3-benzoxazol-2-yloxy)phenol | A selective herbicide for controlling annual and perennial grass weeds in various broadleaf crops. It belongs to the aryloxyphenoxypropionate class. |
| Clodinafop-propargyl | 4-(5-chloro-3-fluoro-2-pyridinyloxy)phenol | A post-emergence herbicide used for the control of annual grasses, particularly wild oats, in wheat. |
| Cyhalofop-butyl | 4-(4-cyano-2-fluorophenoxy)phenol | An aryloxyphenoxypropionate herbicide used to control grass weeds in rice cultivation. google.com |
Intermediate in Fine Chemical Production
In the realm of fine chemical production, intermediates are pure, complex chemical compounds that serve as the building blocks for high-value, specialized products. mdpi.com These are distinct from bulk chemicals due to their intricate structures and the multi-step syntheses required to produce them. nih.gov this compound functions as a valuable intermediate in this context due to its specific structural features which allow for controlled, stepwise modification.
The reactivity of this compound is significantly influenced by the chlorine atom on the phenyl ring. As an electron-withdrawing group, the chlorine atom makes the carbonyl carbon of the ester more electrophilic. This enhanced electrophilicity increases the susceptibility of the ester to nucleophilic acyl substitution reactions, a fundamental transformation in organic synthesis. This property makes it a reliable substrate for reactions where the propionate group is replaced or modified, allowing chemists to introduce new functional groups and build molecular complexity.
Furthermore, the aromatic ring itself can be a site for further functionalization through electrophilic aromatic substitution, although the chlorine atom acts as a deactivating group and an ortho-, para-director. This allows for the introduction of additional substituents onto the phenyl ring, enabling the synthesis of a diverse range of polysubstituted aromatic compounds that are key intermediates in the production of pharmaceuticals, dyes, and other specialty chemicals. The dual reactivity of the ester group and the aromatic ring makes this compound a versatile platform for creating elaborate molecular architectures required in fine chemical manufacturing. researchgate.net
Building Block for Complex Molecules and Novel Derivatives
The concept of "building blocks" in chemistry refers to relatively simple molecules that can be snapped together to create larger, more complex structures, much like a molecular construction kit. google.comnih.gov this compound is an exemplary building block because it provides a stable and predictable scaffold from which to elaborate. Its significance in contemporary chemical science is multifaceted, serving as a model compound for studying the influence of halogen substituents on the reactivity and stability of esters.
The knowledge gained from studying a well-defined building block like this compound is transferable to the design and synthesis of more intricate molecules with desired chemical or biological properties. Chemists use such building blocks to ensure that a core part of a larger target molecule can be synthesized reliably and efficiently. The presence of the chloro- and propionate-functionalized phenyl ring in a single, stable molecule allows for its incorporation as a complete unit into a larger molecular framework. This modular approach is a cornerstone of modern synthetic strategy, essential for creating libraries of compounds for drug discovery or developing new materials. scispace.com
| Structural Feature | Chemical Property/Reactivity | Implication for Synthesis of Complex Molecules |
|---|---|---|
| Ester Group (-O-C=O) | Susceptible to hydrolysis (acidic or basic) to yield 2-chlorophenol and propionic acid. Can undergo transesterification. | Allows for the removal of the propionate group and functionalization at the phenolic oxygen, or exchange of the ethyl group for more complex alcohols. |
| Aromatic Phenyl Ring | Can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). | Enables the introduction of additional functional groups onto the ring to build highly substituted aromatic structures. |
| Chlorine Substituent | Electron-withdrawing, influencing the reactivity of the ester and the aromatic ring. Acts as an ortho-, para-director in electrophilic substitution. | Provides a handle for cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds, linking the phenyl ring to other molecular fragments. |
| Propionate Side Chain | The α-carbon (adjacent to the carbonyl) can potentially be functionalized via enolate chemistry. | Offers a site for chain extension or the introduction of new functional groups away from the aromatic ring. |
Design and Synthesis of Novel Derivatives with Modified Chemical Profiles
A key strategy in medicinal chemistry and materials science is the synthesis of novel derivatives from a parent molecule to fine-tune its properties. Starting with a core structure like this compound, chemists can systematically modify different parts of the molecule to alter its chemical profile, including its reactivity, solubility, and biological activity.
The design of new derivatives often focuses on several key modifications:
Substitution on the Aromatic Ring: Introducing new functional groups (e.g., nitro, amino, alkyl) to the phenyl ring can dramatically alter the molecule's electronic properties and steric profile. This is a common approach in drug design to enhance binding affinity to biological targets.
Modification of the Ester Group: The propionate ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These changes can significantly impact a molecule's polarity and its ability to act as a hydrogen bond donor or acceptor, which is critical for pharmacological activity. For example, studies on related 2-phenylpropionic acid structures have shown that converting the acid to various thio-substituted derivatives can impart potent dual COX-inhibitory and antibacterial properties. nih.gov
Alteration of the Propionate Chain: The three-carbon chain can be lengthened, shortened, or functionalized. Research on similar structures, such as 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, has demonstrated that modifications leading to corresponding acids and hydrazides can result in compounds with selective antiproliferative activity against cancer cells. rsc.org
These synthetic explorations allow for the creation of libraries of novel compounds with modified chemical profiles. For instance, the synthesis of complex indole (B1671886) derivatives has incorporated 2-chlorophenyl and propanoate moieties to generate molecules with potential biological activity, showcasing how these structural units can be integrated into larger, more functional systems. jyoungpharm.org By making targeted changes to the this compound scaffold, researchers can systematically probe structure-activity relationships and develop new molecules with tailored functions.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-Chlorophenyl propionate, and how can reaction efficiency be optimized?
- Methodology : The synthesis typically involves esterification of 2-chlorophenol with propionic acid derivatives. Catalyzed esterification (e.g., using H₂SO₄ or p-toluenesulfonic acid) under reflux conditions is common. Optimization includes adjusting molar ratios, temperature (80–120°C), and catalyst concentration. Purification via fractional distillation or column chromatography ensures product purity (>95%). Characterization via NMR (¹H/¹³C) and FT-IR confirms ester bond formation .
- Analytical Validation : Monitor reaction progress using TLC (silica gel, hexane:ethyl acetate) and quantify yield via GC-MS or HPLC with UV detection .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Core Methods :
- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for propionate methyl; δ 7.2–7.5 ppm for aromatic protons) and ¹³C NMR (carbonyl signal ~170 ppm) .
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., m/z 212.67 for C₁₁H₁₃ClO₂) .
- Chromatography : HPLC with C18 columns and acetonitrile/water gradients to assess purity (>99%) .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?
- Experimental Design :
- Prepare buffer solutions (pH 2, 7, 12) and incubate the compound at 25°C, 40°C, and 60°C.
- Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm) or HPLC. Calculate half-life (t₁/₂) using first-order kinetics .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic acyl substitution reactions?
- Theoretical Framework : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electron density distribution, identifying electrophilic sites. The chlorine substituent’s electron-withdrawing effect directs nucleophiles to the carbonyl carbon .
- Experimental Validation : Kinetic isotope effects (KIEs) and Hammett plots correlate substituent effects with reaction rates. Compare with analogues (e.g., 4-chlorophenyl propionate) to isolate steric/electronic contributions .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) for this compound derivatives be resolved?
- Troubleshooting Workflow :
Sample Purity : Re-purify via recrystallization (ethanol/water) to remove impurities causing anomalous signals.
Dynamic Effects : Variable-temperature NMR (VT-NMR) to assess conformational exchange (e.g., rotamers) .
Computational Validation : Simulate NMR spectra using software (e.g., ACD/Labs) to match experimental coupling constants .
Q. What strategies enable enantioselective synthesis of chiral derivatives of this compound?
- Catalytic Methods : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric esterification. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IC column) .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze one enantiomer .
Methodological and Data Reporting Guidelines
Q. What protocols ensure representative subsampling of this compound in heterogeneous reaction mixtures?
- Best Practices :
- Use coning and quartering or rotary sample dividers to minimize segregation bias.
- Analyze subsamples via ICP-MS for trace metal contaminants (e.g., catalyst residues) .
- Statistical Validation : Calculate subsampling error (sFE) using Ingamells’ constant (IHL) to determine optimal increment number .
Q. How should researchers design dose-response studies to evaluate this compound’s bioactivity in cellular models?
- Experimental Parameters :
- Dose Range : 0.1–100 µM, based on IC₅₀ estimates from preliminary assays (e.g., MTT for cytotoxicity).
- Controls : Include vehicle (DMSO <0.1%) and positive controls (e.g., propionate analogues).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
